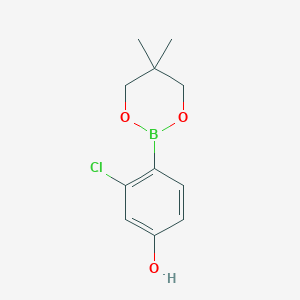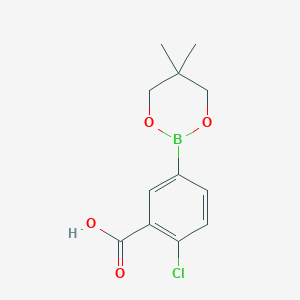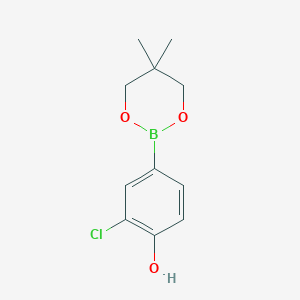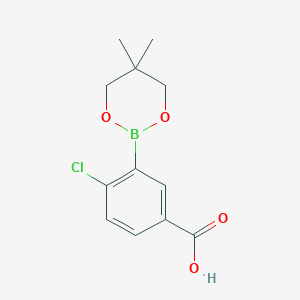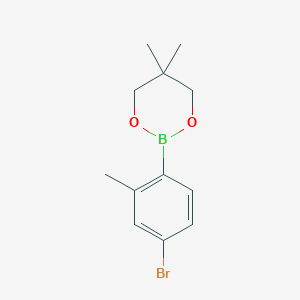
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-BMP-DMDOB) is an organoboron compound that has been used in a variety of scientific research applications. It is a boronic acid-based compound with a unique chemical structure that has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has also been used in the synthesis of other organoboron compounds, such as boronic esters and boronic acids.
作用機序
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane functions by binding to the active site of an enzyme, which blocks the enzyme from catalyzing its reaction. This binding is reversible and can be reversed by the addition of a competitive inhibitor, such as an inhibitor that binds to the same active site.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, this compound has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal RNA polymerase.
実験室実験の利点と制限
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and can be used at low concentrations. However, this compound has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain. In addition, it can be difficult to control the concentration of this compound in a laboratory experiment.
将来の方向性
There are several potential future directions for the use of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. It could be used as a tool to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on cellular processes. It could also be used to study the effects of boron compounds on biochemical and physiological processes. Additionally, this compound could be used to develop new drugs or drug delivery systems.
合成法
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized using a three-step process involving a Grignard reaction, a Suzuki-Miyaura coupling reaction, and an oxidation reaction. The Grignard reaction is used to form a bromo-methylphenylmagnesium bromide intermediate. The Suzuki-Miyaura coupling reaction is then used to form the this compound product. Finally, an oxidation reaction is used to convert the intermediate to the final product.
特性
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENLEGTOHLEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
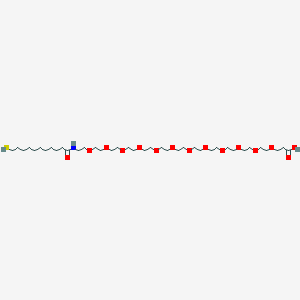

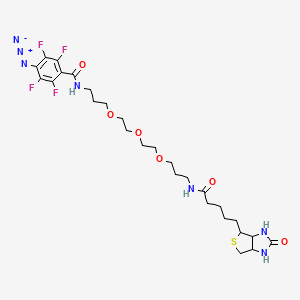
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)



